Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

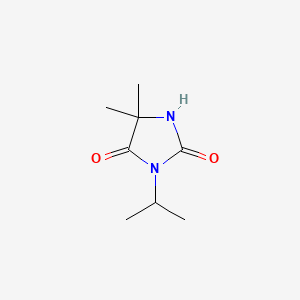

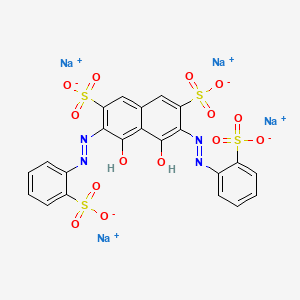

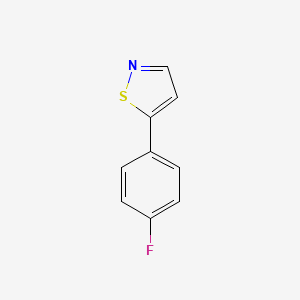

Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is a chemical compound with the molecular formula C22H12N4Na4O14S4 . It has an average mass of 776.568 Da and a monoisotopic mass of 775.882385 Da .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It includes two sulphonatophenyl azo groups attached to a dihydroxy naphthalene ring, which is further disulphonated . The presence of these groups contributes to the compound’s unique chemical properties.Scientific Research Applications

Synthesis and Application

Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate, due to its complex molecular structure, finds relevance in the synthesis and application of related naphthalene compounds. For instance, the synthesis of 1,3-dihydroxynaphthalene, which involves routes like alkaline fusion and photocatalytic oxidation in aqueous nano-TiO2 suspension, highlights the importance of such compounds in producing eco-friendly dyes and pigments (Zhang You-lan, 2005).

Environmental and Health Safety

Research focusing on the genotoxicity and carcinogenicity of aromatic aminosulphonic acids, which are structurally similar or related to this compound, indicates these compounds generally exhibit low or no mutagenic potential, suggesting a safer profile for environmental and health contexts (R. Jung, D. Steinle, R. Anliker, 1992).

Energetic Material Research

In the field of energetic materials, the exploration of azine compounds, which share structural motifs with this compound, underlines the potential of these compounds in improving the performance of propellants and explosives. These studies emphasize the role of such substances in developing materials with better burning rates and reduced sensitivity (C. Yongjin, Ba Shuhong, 2019).

Antioxidant Activity Analysis

The application of redox mediators, which could include or relate to the chemical family of this compound, in enhancing the degradation efficiency of pollutants through enzymatic treatments showcases the relevance in environmental remediation. This aspect of research underpins the utility in harnessing such compounds for treating resistant organic pollutants in wastewater (Maroof Husain, Q. Husain, 2007).

Safety and Hazards

According to a safety data sheet, when handling this compound, one should wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .

Mechanism of Action

Target of Action

Sulfonazo III sodium salt is primarily used as a spectrophotometric reagent for alkaline earth metals . It is also used as an indicator for sulfate titrations . Therefore, its primary targets are alkaline earth metals and sulfates in the solution it is introduced to.

Mode of Action

The compound interacts with its targets (alkaline earth metals and sulfates) through a process known as complexation. In this process, the Sulfonazo III sodium salt forms a complex with the target, which results in a change in the solution’s color. This color change is then measured spectrophotometrically to determine the concentration of the target in the solution .

Pharmacokinetics

Like other sodium salts, it is expected to be highly soluble in water .

Result of Action

The primary result of the action of Sulfonazo III sodium salt is the formation of a colored complex with its target, which can be measured spectrophotometrically. This allows for the quantification of alkaline earth metals and sulfates in a solution .

Action Environment

The action of Sulfonazo III sodium salt is influenced by the pH of the solution it is introduced to, as well as the presence of other ions that may interfere with its complexation with its targets. It is typically used in aqueous solutions and is stable under normal laboratory conditions .

Properties

IUPAC Name |

tetrasodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O14S4.4Na/c27-21-18-11(9-16(43(35,36)37)19(21)25-23-12-5-1-3-7-14(12)41(29,30)31)10-17(44(38,39)40)20(22(18)28)26-24-13-6-2-4-8-15(13)42(32,33)34;;;;/h1-10,27-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;;/q;4*+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMRBZBGGXLKBC-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=CC=C4S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12N4Na4O14S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

776.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68504-35-8 |

Source

|

| Record name | Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068504358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasodium 4,5-dihydroxy-3,6-bis[(2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(1S)-2-chloro-1-hydroxyethyl]benzoate](/img/structure/B573498.png)

![Tricyclo[2.2.1.0~2,6~]heptan-3-yl butanoate](/img/structure/B573505.png)

![3H-[1,3]Thiazolo[3,4-c]pyrimidine](/img/structure/B573515.png)